2,2-Dimethyloctane

Descripción

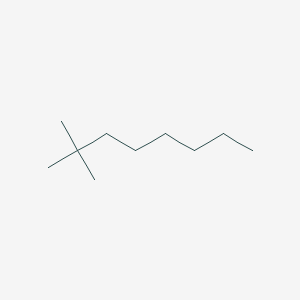

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBUTTSWJNPYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074696 | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-87-1 | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its unique structural arrangement, featuring a quaternary carbon atom, imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical methods.

Chemical Identity and Structure

The IUPAC name for this compound is this compound. Its structure consists of an eight-carbon (octane) backbone with two methyl groups attached to the second carbon atom.[1] This substitution creates a quaternary carbon center, a key structural feature influencing its stability and reactivity.

Molecular Structure:

Caption: Skeletal structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| CAS Registry Number | 15869-87-1 | - |

| Density | 0.725 | g/mL |

| Boiling Point | 155 | °C |

| Refractive Index | 1.408 | - |

| Critical Temperature | 318 | °C |

| Critical Pressure | 19.7 | atm |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is through the hydrogenation of 2,2-dimethyl-3-octyne (B106855).[1]

Reaction:

2,2-Dimethyl-3-octyne + 2H₂ → this compound

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a suitable hydrogenation apparatus, dissolve 2,2-dimethyl-3-octyne in methanol.

-

Catalyst Addition: Carefully add a nickel catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure. The reaction is then stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and the nickel catalyst is removed by filtration.

-

Purification: The methanol solvent is removed from the filtrate by distillation or rotary evaporation to yield the crude this compound. Further purification can be achieved by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or pentane.

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL and a split ratio of 50:1.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation from other components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions.

-

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer are used to identify this compound. The mass spectrum will show a characteristic fragmentation pattern for this branched alkane, which can be compared to library spectra for confirmation.[2] Kovats retention indices can also be used for further confirmation.[3]

Spectroscopic Data

The NIST Chemistry WebBook provides mass and IR spectral data for this compound, which are essential for its unambiguous identification.[2]

-

Mass Spectrum: The electron ionization mass spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (m/z 142) may be of low abundance.

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The data on its identity, properties, and detailed experimental protocols for its synthesis and analysis will be valuable in laboratory settings and for the development of new applications.

References

Whitepaper: Synthesis of 2,2-Dimethyloctane from 2,2-Dimethyl-3-octyne via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 2,2-dimethyloctane through the complete reduction of 2,2-dimethyl-3-octyne (B106855). The primary method detailed is catalytic hydrogenation, a fundamental and highly efficient transformation in organic chemistry for the saturation of carbon-carbon multiple bonds.

Overview and Principle

The conversion of an alkyne to its corresponding alkane is a cornerstone of synthetic organic chemistry, enabling the creation of saturated hydrocarbon frameworks from unsaturated precursors. The synthesis of this compound from 2,2-dimethyl-3-octyne is achieved through catalytic hydrogenation. This reaction involves the addition of two molar equivalents of hydrogen gas (H₂) across the carbon-carbon triple bond.[1][2]

The process is heterogeneous, occurring on the surface of a solid metal catalyst.[3] Standard catalysts for this complete reduction include platinum, nickel, and palladium, with palladium on an activated carbon support (Pd/C) being one of the most common and efficient choices.[1][4][5][6][7] The reaction proceeds sequentially: the alkyne is first reduced to a cis-alkene intermediate, which remains adsorbed on the catalyst surface and is immediately hydrogenated further to the final alkane product.[1][2][7] When using highly active catalysts like Pd/C, the alkene intermediate is transient and cannot be isolated.[1][4]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Analysis of 2,2-Dimethyloctane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,2-dimethyloctane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | -CH₂CH₃ (C8) |

| ~0.91 | Singlet | 9H | -C(CH₃)₃ (C1, C1') |

| ~1.25 | Multiplet | 8H | -(CH₂)₄- (C4, C5, C6, C7) |

| ~1.35 | Multiplet | 2H | -C(CH₃)₂CH₂ - (C3) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 14.2 | C8 |

| 23.1 | C7 |

| 24.5 | C6 |

| 29.3 | C1, C1' |

| 30.1 | C5 |

| 32.3 | C4 |

| 35.5 | Quaternary C (C2) |

| 43.1 | C3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | -CH₂- bend |

| 1365 | Medium | -CH₃ bend |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 71 | Medium | [C₅H₁₁]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 142 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its carbon-hydrogen framework.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be around 0.5 - 0.6 mL, corresponding to a height of about 4-5 cm in the tube.[2]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[1]

-

Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include a spectral width of about 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR , a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or the solvent itself (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).[3]

-

Pipette

-

Acetone (B3395972) or isopropanol (B130326) for cleaning

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[3]

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.[3]

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent like acetone or isopropanol and allow it to dry completely.

Procedure (using Salt Plates - "Neat" Sample):

-

Sample Preparation: Place one to two drops of the liquid this compound onto the surface of a clean, dry NaCl or KBr salt plate.[4][5]

-

Sandwiching: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4][5]

-

Spectrum Acquisition: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum as described for the ATR method.

-

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and store them in a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Volatile solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

-

GC Column and Oven Program: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be set to separate the analyte from the solvent and any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Mass Spectrometer: The MS is typically operated in Electron Ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC will separate the components of the sample, and as this compound elutes from the column, it enters the mass spectrometer.[6][7]

-

Data Analysis: The mass spectrum corresponding to the GC peak for this compound is analyzed. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. dem.ri.gov [dem.ri.gov]

- 8. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Commercial Availability and Technical Profile of 2,2-Dimethyloctane for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloctane (CAS No. 15869-87-1) is a branched-chain alkane, an isomer of decane, that holds potential as a valuable tool in various research and development applications.[1] Its specific physicochemical properties, stemming from its molecular structure, make it a subject of interest as a reference standard, a component in fuel studies, and a non-polar solvent in specialized chemical reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key technical specifications, and procedural guidance for its procurement and handling in a research setting.

Commercial Availability and Suppliers

This compound is available as a research chemical from a number of specialized suppliers. The purity and available quantities can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of commercially available options.

| Supplier | Product Name | CAS Number | Purity/Concentration | Available Quantities |

| ESSLAB | This compound | 15869-87-1 | 1000 µg/mL in isooctane | 1 mL |

| Vulcanchem | This compound | 15869-87-1 | Not specified | Inquiry required |

| Simson Pharma Limited | 2,2-Dimethyl Octane | 15869-87-1 | High quality with CoA | Inquiry required |

| Santa Cruz Biotechnology | This compound | 15869-87-1 | Not specified | Inquiry required |

| Molport | This compound | 15869-87-1 | 95% | Varies by supplier |

| Apollo Scientific | This compound | 15869-87-1 | ≥95% | 500mg, 1g |

| LGC Standards | This compound | 15869-87-1 | Not specified | Inquiry required |

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current product specifications and availability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper use in experimental settings. Key data is summarized below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 15869-87-1 | [1][2] |

| Boiling Point | 155.0 °C - 156.1°C | [3][4] |

| Density | 0.724 - 0.734 g/cm³ | [4][5] |

| Flash Point | 40.9°C | [4] |

| Refractive Index | 1.413 | [4] |

Spectroscopic data is critical for the verification of the identity and purity of research chemicals. The following resources provide spectral information for this compound:

-

Mass Spectrometry (Electron Ionization): Available through the NIST WebBook, providing fragmentation patterns for structural elucidation.[2]

-

Infrared (IR) Spectrum: The NIST WebBook also contains the gas-phase IR spectrum of this compound.[6]

-

13C NMR Spectra: PubChem provides information on the 13C NMR spectrum.[7]

-

Gas Chromatography (GC): The NIST WebBook includes gas chromatography data, which is useful for assessing purity and for analytical method development.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not widely available in peer-reviewed literature, likely due to its specialized nature. However, a general synthetic approach for branched alkanes can be adapted. The following is a representative, though not directly cited for this specific molecule, protocol for the synthesis of a related branched alkane, 2,6-dimethyloctane, which illustrates the chemical principles that would be involved.

Illustrative Synthesis of a Branched Alkane (Adapted from a protocol for 2,6-Dimethyloctane) [8]

Reaction: Hydrogenation of a di-substituted alkene precursor.

Materials:

-

Alkene precursor (e.g., a dimethyloctene isomer)

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Solvent (e.g., Tetrahydrofuran or Ethanol)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

In a suitable reaction vessel, dissolve the alkene precursor in the chosen solvent.[8]

-

Carefully add the Pd/C catalyst to the solution.[8]

-

The reaction mixture is then subjected to a hydrogen atmosphere, typically in a Parr shaker, and allowed to react for a set period (e.g., 15-20 hours) at room temperature.[8]

-

Upon completion of the reaction, the mixture is filtered to remove the solid catalyst. The filter cake should be washed with a non-polar solvent like hexane (B92381) to ensure complete recovery of the product.[8]

-

The solvent is removed from the filtrate using a rotary evaporator.[8]

-

The crude product is then purified by vacuum distillation to yield the high-purity branched alkane.[8]

-

The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Safety and Handling

This compound is a flammable liquid and vapor. It can also cause serious eye damage.[7][9] Appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Visualized Workflows and Relationships

To aid in the practical application of the information provided, the following diagrams illustrate key processes and relationships.

References

- 1. Octane, 2,2-dimethyl- [webbook.nist.gov]

- 2. Octane, 2,2-dimethyl- [webbook.nist.gov]

- 3. This compound (15869-87-1) for sale [vulcanchem.com]

- 4. esslabshop.com [esslabshop.com]

- 5. This compound | CAS 15869-87-1 | LGC Standards [lgcstandards.com]

- 6. Octane, 2,2-dimethyl- [webbook.nist.gov]

- 7. Octane, 2,2-dimethyl- | C10H22 | CID 85150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 9. 15869-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Combustion properties of branched-chain alkanes like 2,2-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the combustion properties of the branched-chain alkane, 2,2-Dimethyloctane. While specific experimental data for some combustion parameters of this molecule are limited in publicly available literature, this document synthesizes available data, outlines established experimental protocols for similar compounds, and presents a generalized reaction mechanism for the combustion of branched-chain alkanes.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As a branched-chain alkane, its molecular structure influences its physical and chemical properties, including its behavior during combustion. Understanding these properties is crucial in various applications, from fuel development to safety assessments in industrial processes. Like other alkanes, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[1] The branched structure, specifically the presence of a quaternary carbon center, can affect its reactivity compared to its linear isomer, n-decane.

Quantitative Combustion Data

Quantitative data on the combustion properties of this compound are not extensively reported. However, the heat of combustion has been documented.

| Combustion Property | Value | Units | Source |

| Heat of Combustion, Gross (Δc,grossH) | -6755 | kJ/mol | Cheméo |

| Heat of Combustion, Net (Δc,netH) | -6219 | kJ/mol | Cheméo |

| Autoignition Temperature | No data available | °C | Sigma-Aldrich |

| Laminar Flame Speed | No data available | m/s |

Note: The gross heat of combustion refers to the total heat released when the water produced is in liquid form, while the net heat of combustion assumes the water produced is in a gaseous state.

The lack of readily available data for autoignition temperature and laminar flame speed highlights an area for future experimental investigation.

Experimental Protocols for Determining Combustion Properties

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methodologies are well-established for determining the combustion properties of liquid alkanes.

Determination of Autoignition Temperature (AIT)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Standard Test Method (ASTM E659):

This method is a widely accepted standard for determining the autoignition temperature of liquid chemicals.

-

Apparatus: A 500-mL borosilicate glass flask is heated in a furnace capable of precise temperature control. A thermocouple is used to measure the temperature of the gas inside the flask.

-

Procedure:

-

The flask is heated to a predetermined temperature.

-

A small, measured sample of the liquid chemical is injected into the hot flask.

-

The flask's contents are observed for ignition, which is evidenced by the appearance of a flame or a sharp rise in temperature.

-

The test is repeated at various temperatures and sample volumes to determine the lowest temperature at which ignition occurs within a specified time (typically 10 minutes).

-

-

Significance: This method provides a standardized measure of the autoignition hazard of a substance. However, it is known that factors such as the volume of the flask, the material of the container, and the pressure can influence the measured AIT.

Determination of Laminar Flame Speed

Laminar flame speed is the velocity at which an un-stretched, one-dimensional flame front propagates through a stationary, premixed, combustible gas mixture.

Common Experimental Techniques:

Two prevalent methods for measuring laminar flame speed are the Bunsen burner method and the outwardly propagating spherical flame method.

-

Bunsen Burner Method:

-

A premixed fuel-air mixture is passed through a Bunsen-type burner, creating a conical flame.

-

The flame is stabilized on the burner rim.

-

High-speed imaging techniques, such as schlieren photography or chemiluminescence imaging, are used to visualize the flame cone.

-

The surface area of the flame cone and the volumetric flow rate of the unburned gas mixture are measured.

-

The laminar flame speed is calculated as the flow rate divided by the flame surface area.

-

-

Outwardly Propagating Spherical Flame Method:

-

A premixed fuel-air mixture is introduced into a constant-volume combustion chamber.

-

The mixture is ignited at the center of the chamber by a spark.

-

A spherical flame propagates outwards from the ignition point.

-

High-speed schlieren photography is used to record the flame's radius as a function of time.

-

The stretched flame speed is determined from the rate of change of the flame radius.

-

The unstretched laminar flame speed is then extrapolated by accounting for the effects of flame stretch (curvature and strain).

-

Generalized Combustion Reaction Mechanism of Branched-Chain Alkanes

The combustion of alkanes proceeds through a complex series of elementary radical chain reactions. A detailed reaction mechanism for a specific large alkane like this compound would involve thousands of reactions. However, a generalized mechanism can illustrate the key steps.

The overall combustion reaction for this compound is:

C₁₀H₂₂ + 15.5 O₂ → 10 CO₂ + 11 H₂O

The process can be broadly divided into four stages: initiation, propagation, branching, and termination.

-

Initiation: The process begins with the breaking of a covalent bond to form radicals. This typically requires an initial energy input, such as a spark or high temperature.

-

Fuel molecule fission: C₁₀H₂₂ → R• + R'• (where R• and R'• are alkyl radicals)

-

Reaction with oxygen: C₁₀H₂₂ + O₂ → C₁₀H₂₁• + HO₂•

-

-

Propagation: The initial radicals react with other molecules to form new radicals, propagating the chain reaction.

-

Hydrogen abstraction by radicals: C₁₀H₂₂ + •OH → C₁₀H₂₁• + H₂O

-

Alkyl radical reaction with oxygen: C₁₀H₂₁• + O₂ → C₁₀H₂₁OO• (alkylperoxy radical)

-

Isomerization of alkylperoxy radicals.

-

-

Branching: These are reactions that produce more radicals than they consume, leading to an acceleration of the overall reaction rate and potentially an explosion.

-

Decomposition of hydroperoxides: C₁₀H₂₁OOH → C₁₀H₂₁O• + •OH

-

-

Termination: Radicals combine to form stable molecules, removing them from the reaction pool and terminating the chain reaction.

-

Radical recombination: •OH + H• → H₂O

-

Alkyl radical recombination: C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

-

Conclusion

This technical guide has summarized the available information on the combustion properties of this compound. While a definitive value for the heat of combustion is available, further experimental work is required to determine its autoignition temperature and laminar flame speed. The provided experimental protocols offer a framework for conducting such investigations. The generalized reaction mechanism and accompanying diagram illustrate the fundamental steps involved in the combustion of branched-chain alkanes, providing a conceptual basis for understanding the complex chemistry at play. For professionals in fields where the combustion of such molecules is relevant, this guide serves as a foundational resource and highlights areas where further research is needed.

References

An In-depth Technical Guide to the Isomers of Decane and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C₁₀H₂₂), a saturated hydrocarbon, and its 75 structural isomers represent a fascinating case study in the principles of chemical isomerism and its impact on physicochemical properties. Understanding the nuanced differences between these isomers is critical in fields ranging from fuel technology and materials science to pharmacology, where molecular geometry can dictate biological activity. This technical guide provides a comprehensive overview of the isomers of decane, detailing their structural variations and corresponding physical properties, and outlines the experimental methodologies used for their characterization.

Structural Isomerism in Decane

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. In the case of decane, this manifests as variations in the carbon skeleton, leading to a diverse array of branched structures. These structural differences can be systematically categorized based on the length of the longest continuous carbon chain (the parent chain) and the nature and position of the alkyl substituents.

The isomers of decane can be broadly classified as follows:

-

n-Decane: The straight-chain alkane with all ten carbon atoms in a continuous chain.

-

Methylnonanes: Isomers with a nine-carbon parent chain and one methyl group substituent.

-

Dimethyloctanes and Ethyl-octanes: Isomers with an eight-carbon parent chain and either two methyl groups or one ethyl group as substituents.

-

Trimethylheptanes, Ethylmethylheptanes, and Propylheptanes: Isomers with a seven-carbon parent chain and various combinations of smaller alkyl groups.

-

Tetramethylhexanes, and other multi-substituted hexanes: Highly branched isomers with a six-carbon parent chain.

-

Pentamethylpentanes and other multi-substituted pentanes: Extremely compact and highly branched isomers with a five-carbon parent chain.

These structural variations give rise to significant differences in the physical properties of the isomers, primarily due to the influence of molecular shape on the strength of intermolecular van der Waals forces.

Physical Properties of Selected Decane Isomers

The table below summarizes the boiling point, melting point, and density of n-decane and a representative selection of its branched isomers. This quantitative data illustrates the impact of structural differences on these key physical properties.

| IUPAC Name | Parent Chain Length | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | 10 | 174.1 | -29.7 | 0.730 |

| 2-Methylnonane | 9 | 166-169[1] | -74.65[1][2] | 0.726[1] |

| 3-Methylnonane | 9 | 167 | -84.8[3] | 0.73 |

| 5-Methylnonane | 9 | 164.9[4] | -87.7[4] | 0.733[4] |

| 2,2-Dimethyloctane | 8 | 155-156.1[5][6][7] | - | 0.725-0.734[5][6][7] |

| 2,4-Dimethyloctane | 8 | 155.9-156.4[8] | -83.15[9] | 0.723-0.732[8][9] |

| 2,7-Dimethyloctane | 8 | 159[10] | -55[10] | 0.732[10] |

| 2,2,4-Trimethylheptane | 7 | 148.15-148.31[11][12] | -53.99[11] | 0.724-0.7275[11][12] |

| 2,3,5-Trimethylheptane (B12798936) | 7 | 157[13] | - | - |

| 2,2,3,3-Tetramethylhexane | 6 | ~164 | -119[14] | ~0.74[14] |

General Trends in Physical Properties:

-

Boiling Point: For isomers with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, weakening the London dispersion forces and resulting in a lower boiling point. N-decane, with its linear structure, has the highest boiling point among its isomers.

-

Melting Point: The trend in melting points is less straightforward and is influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical, compact isomers can sometimes exhibit unusually high melting points due to their ability to form well-ordered crystalline structures.

-

Density: Generally, more compact and symmetrical isomers tend to have higher densities as they can pack more efficiently in the liquid state. However, this trend can be influenced by other factors as well.

Experimental Protocols for Isomer Characterization

The differentiation and characterization of decane isomers rely on a combination of physical property measurements and spectroscopic techniques.

Determination of Physical Properties

1. Boiling Point Determination:

-

Distillation: A common and effective method for determining the boiling point of a liquid is through distillation.

-

Methodology: A sample of the isomer is placed in a distillation flask with boiling chips and heated. The vapor passes through a condenser and is collected. A thermometer placed in the vapor path, with the bulb just below the side arm of the distillation head, records the temperature at which the liquid and vapor are in equilibrium. This temperature, at a given atmospheric pressure, is the boiling point. For separating isomers with close boiling points, fractional distillation is employed, which utilizes a fractionating column to achieve multiple vaporization-condensation cycles.

-

2. Density Measurement:

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

-

Methodology: The empty pycnometer is weighed. It is then filled with the liquid isomer, and any excess is removed to ensure the volume is exact. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid (the difference between the filled and empty weights) by the known volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

-

Spectroscopic and Chromatographic Analysis

1. Gas Chromatography (GC):

-

Principle: GC is a powerful technique for separating and identifying volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

-

Methodology: A small amount of the isomer mixture is injected into the gas chromatograph. The components are vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Isomers with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification when compared to standards.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for elucidating the precise connectivity of atoms in an isomer.

-

Methodology: A sample of the purified isomer is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the absorption of energy by the atomic nuclei is detected.

-

¹H NMR: The chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms.

-

¹³C NMR: The number of signals indicates the number of unique carbon environments in the molecule. The chemical shift of each signal provides information about the type of carbon atom (e.g., primary, secondary, tertiary, quaternary).

-

-

Visualizing Structural Differences

The following diagrams, generated using the DOT language, illustrate the structural relationships between different classes of decane isomers.

References

- 1. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 2. 2-METHYLNONANE CAS#: 871-83-0 [m.chemicalbook.com]

- 3. 3-Methylnonane | CAS#:5911-04-6 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. This compound (15869-87-1) for sale [vulcanchem.com]

- 6. This compound | 15869-87-1 [chemnet.com]

- 7. This compound [stenutz.eu]

- 8. Buy 2,4-Dimethyloctane | 4032-94-4 [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 2,3,5-trimethylheptane [stenutz.eu]

- 14. chembk.com [chembk.com]

Methodological & Application

Application Note: Analysis of 2,2-Dimethyloctane Fragmentation by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethyloctane. A detailed experimental protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a summary of the principal fragment ions. The fragmentation pathway is visualized to aid in structural elucidation and impurity identification in research and pharmaceutical development settings.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When a molecule is introduced into the mass spectrometer, it is ionized, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification. This compound, a branched-chain alkane, undergoes predictable fragmentation primarily driven by the stability of the resulting carbocations. Understanding this fragmentation is crucial for its unambiguous identification in complex mixtures.

Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion (m/z 142) being of very low abundance or absent, which is typical for highly branched alkanes.[1] Fragmentation is favored at the quaternary carbon, leading to the formation of stable tertiary carbocations.[1]

The most significant fragmentation pathways involve the loss of alkyl radicals from the parent molecule. The base peak in the spectrum is typically the most stable carbocation formed. For this compound, key fragmentation events include the loss of methyl (CH₃•), ethyl (C₂H₅•), and larger alkyl radicals.

Quantitative Data

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. Data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 41 | [C₃H₅]⁺ | 65 |

| 43 | [C₃H₇]⁺ | 95 |

| 57 | [C₄H₉]⁺ | 100 |

| 71 | [C₅H₁₁]⁺ | 40 |

| 85 | [C₆H₁₃]⁺ | 15 |

| 127 | [M-CH₃]⁺ | 5 |

| 142 | [C₁₀H₂₂]⁺ (Molecular Ion) | <1 |

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.[3][4]

1. Sample Preparation:

-

Prepare a 100 ppm solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

-

For complex matrices, appropriate extraction techniques (e.g., solid-phase microextraction) may be required.[3]

2. GC-MS Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[3]

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

3. GC Parameters:

-

Injector Temperature: 250°C[4]

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL[4]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes[4]

-

Ramp: Increase to 250°C at 10°C/min

-

Final hold: 250°C for 5 minutes

-

4. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)[1]

-

Electron Energy: 70 eV[4]

-

Ion Source Temperature: 230°C[4]

-

Mass Scan Range: m/z 40-200[4]

-

Solvent Delay: 3 minutes

5. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Obtain the mass spectrum for the identified peak.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Caption: Fragmentation of this compound in EI-MS.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by cleavage at the branched carbon atom, leading to the formation of a stable tert-butyl cation (m/z 57) as the base peak. The provided GC-MS protocol offers a reliable method for the analysis of this compound, which is essential for its identification in various applications, including fuel analysis and as a reference standard in drug development.

References

Experimental protocol for hydrogenation of alkynes to synthesize alkanes

Application Notes and Protocols: Hydrogenation of Alkynes to Alkanes

Introduction

The catalytic hydrogenation of alkynes is a fundamental and widely utilized transformation in organic synthesis. This reaction allows for the saturation of the carbon-carbon triple bond, providing a direct route to the corresponding alkanes. The process involves the addition of two equivalents of molecular hydrogen (H₂) across the alkyne's two π-bonds. By selecting appropriate catalysts and reaction conditions, this reaction can be controlled to achieve complete saturation to an alkane. This document provides a detailed experimental protocol for the complete hydrogenation of alkynes to alkanes, intended for researchers, scientists, and professionals in drug development.

Principle of the Reaction

The complete hydrogenation of an alkyne involves the addition of two molecules of hydrogen gas across the triple bond, resulting in a saturated alkane. The reaction is typically carried out in the presence of a heterogeneous metal catalyst. The overall transformation is as follows:

R-C≡C-R' + 2 H₂ --(Catalyst)--> R-CH₂-CH₂-R'

The reaction proceeds through an alkene intermediate, which is rapidly reduced to the alkane under standard hydrogenation conditions with active catalysts.[1][2]

Key Catalysts for Complete Hydrogenation

Several metal catalysts are highly effective for the complete reduction of alkynes to alkanes. The most common choices include:

-

Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for hydrogenations.[3][4][5]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another very effective catalyst that becomes active (as platinum metal) in situ.[1]

-

Raney Nickel (Raney-Ni): A finely divided nickel catalyst, often used for large-scale industrial hydrogenations.[3][5]

These catalysts are typically so effective that the reaction proceeds directly to the alkane, and the intermediate alkene cannot be isolated.[1][6]

Experimental Protocol: Hydrogenation of Phenylacetylene (B144264) to Ethylbenzene (B125841)

This protocol details the complete hydrogenation of phenylacetylene to ethylbenzene using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment:

-

Reagents:

-

Phenylacetylene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Nitrogen or Argon gas (for purging)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Hydrogen balloon or hydrogen gas cylinder with regulator

-

Vacuum line/Schlenk line

-

Syringes and needles

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a celite pad)

-

Rotary evaporator

-

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar in a 100 mL two-neck round-bottom flask.

-

Add 1.02 g (10 mmol) of phenylacetylene to the flask.

-

Dissolve the phenylacetylene in 25 mL of ethanol.

-

-

Catalyst Addition:

-

Carefully add 50 mg of 10% Pd/C catalyst to the flask. Note: Handle Pd/C with care, as it can be pyrophoric when dry.

-

-

Atmosphere Purging:

-

Seal the flask with septa.

-

Connect one neck to a vacuum/inert gas line.

-

Evacuate the flask and backfill with nitrogen or argon gas. Repeat this process three times to ensure an inert atmosphere.

-

-

Introduction of Hydrogen:

-

Connect a balloon filled with hydrogen gas to the flask via a needle through one of the septa.

-

Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask. Ensure the balloon remains inflated to maintain a positive pressure of hydrogen.

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature. A good suspension of the catalyst is crucial for an efficient reaction.

-

The reaction is typically complete within 2-4 hours.

-

-

Monitoring the Reaction:

-

Progress can be monitored by taking small aliquots from the reaction mixture (after stopping the stirring and allowing the catalyst to settle), filtering them through a small plug of celite, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite in a Buchner funnel to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol to recover any residual product. Caution: Do not allow the filter cake containing the catalyst to dry completely in the air, as it may ignite. Keep it wet with solvent.

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent (ethanol) using a rotary evaporator.

-

The remaining liquid is the ethylbenzene product, which can be further purified if necessary.

-

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the complete hydrogenation of alkynes to alkanes using different catalysts.

| Alkyne Substrate | Catalyst | Catalyst Loading | Solvent | H₂ Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylacetylene | 10% Pd/C | 5 mol% | Ethanol | 1 atm (balloon) | 25 | 2-4 | >95% |

| 2-Pentyne | PtO₂ | 2 mol% | Acetic Acid | 1 atm (balloon) | 25 | 1-3 | >98% |

| 1-Octyne | Raney-Ni | ~10 wt% | Ethanol | 50 psi | 25 | 4-6 | >95% |

| Diphenylacetylene | 5% Pd/C | 5 mol% | Ethyl Acetate | 1 atm (balloon) | 25 | 3-5 | >99% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of an alkyne to an alkane.

Caption: Workflow for the catalytic hydrogenation of an alkyne to an alkane.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2,2-Dimethyloctane as a Non-Polar Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-dimethyloctane as a non-polar, high-boiling-point solvent in various organic reactions. This document outlines its physical and chemical properties, potential applications, and generalized experimental protocols. While specific documented uses of this compound in the literature are limited, its properties as a branched alkane make it a viable alternative to other non-polar solvents like hexane, heptane, or toluene (B28343) in specific synthetic contexts.

Introduction to this compound as a Solvent

This compound is a branched-chain alkane characterized by its low polarity, high boiling point, and chemical inertness.[1] These properties make it a suitable medium for organic reactions that require non-polar conditions and elevated temperatures. As a saturated hydrocarbon, it is generally unreactive towards many common reagents, ensuring it does not interfere with the desired chemical transformation.[1] Its branched structure can influence solubility and physical properties compared to its linear isomer, n-decane.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below, alongside a comparison with other common non-polar solvents.

| Property | This compound | n-Hexane | Toluene |

| Molecular Formula | C₁₀H₂₂ | C₆H₁₄ | C₇H₈ |

| Molecular Weight | 142.28 g/mol [2] | 86.18 g/mol | 92.14 g/mol |

| Boiling Point | 155 °C[1] | 69 °C | 111 °C |

| Density | 0.725 g/mL[1] | 0.659 g/mL | 0.867 g/mL |

| Refractive Index | 1.408[1] | 1.375 | 1.496 |

| Polarity | Non-polar | Non-polar | Non-polar |

| Solubility in Water | Insoluble[3] | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble[3] | Soluble | Soluble |

Potential Applications in Organic Synthesis

Given its non-polar nature and high boiling point, this compound can be considered as a solvent for a variety of organic reactions, particularly those that are sensitive to protic or polar solvents and require heating. Potential applications include:

-

Reactions involving organometallic reagents: Such as Grignard or organolithium reagents, where aprotic and non-polar conditions are crucial to prevent quenching of the reagent.

-

Wittig reactions: Especially with unstabilized ylides where non-polar solvents can influence stereoselectivity.

-

Diels-Alder reactions: Where the solvent's primary role is to dissolve the reactants and provide a medium for the reaction to occur at a suitable temperature.

-

Suzuki and other cross-coupling reactions: While polar solvents are often used, non-polar solvents can be employed, and the choice of solvent can influence selectivity.[4]

-

Substitution and elimination reactions: For non-polar substrates where a non-polar medium is preferred.

Experimental Protocols (Generalized)

The following are generalized protocols for common organic reactions where this compound could potentially be used as a solvent. These are illustrative examples and require optimization for specific substrates and reaction conditions.

Protocol 1: Generalized Procedure for a Grignard Reaction

Reaction: R-X + Mg → R-MgX (in this compound)

Objective: To prepare a Grignard reagent using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide (R-X)

-

Anhydrous this compound

-

Iodine crystal (for activation)

-

Reaction flask with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere and ensure all glassware is flame-dried to remove moisture.

-

Place the magnesium turnings in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of the anhydrous this compound to the flask.

-

Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.

-

Add a small amount of the halide solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting Grignard reagent in this compound is ready for use in subsequent reactions.

Protocol 2: Generalized Procedure for a Wittig Reaction

Reaction: Ph₃P=CHR' + R₂C=O → R₂C=CHR' + Ph₃P=O (in this compound)

Objective: To perform a Wittig olefination using this compound as the solvent.

Materials:

-

Phosphonium (B103445) ylide

-

Aldehyde or ketone

-

Anhydrous this compound

-

Reaction flask with a stirrer and dropping funnel

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, suspend or dissolve the phosphonium ylide in anhydrous this compound in the reaction flask.

-

Dissolve the aldehyde or ketone in anhydrous this compound in the dropping funnel.

-

Add the carbonyl compound solution dropwise to the ylide suspension at room temperature or an appropriate temperature for the specific reaction.

-

Stir the reaction mixture for the required time (typically 1-24 hours) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture can be worked up by filtering off the triphenylphosphine (B44618) oxide precipitate.

-

The filtrate containing the alkene product can be concentrated under reduced pressure.

-

Further purification of the alkene can be achieved by chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[4] It can cause skin irritation and may be harmful if inhaled or swallowed.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

Visualizations

Logical Workflow for Solvent Selection

Caption: Logical workflow for selecting this compound as a solvent.

Experimental Workflow for a Generic Organic Reaction

Caption: General experimental workflow using this compound.

References

Application Note: 2,2-Dimethyloctane as a Reference Standard in Petrochemical Analysis

Abstract

This application note details the use of 2,2-dimethyloctane as a reference standard in the petrochemical industry for the analysis of hydrocarbon streams, particularly in the context of detailed hydrocarbon analysis (DHA) of spark-ignition engine fuels. Its stable, branched structure and well-defined physicochemical properties make it an excellent candidate for inclusion in complex calibration mixtures or for use as an internal standard in gas chromatographic methods. This document provides comprehensive data on this compound, a detailed experimental protocol for its use in a gas chromatography-flame ionization detection (GC-FID) system based on ASTM D6729 principles, and a workflow diagram for clarity.

Introduction

The accurate characterization of hydrocarbon composition in petroleum products is critical for quality control, regulatory compliance, and process optimization in the petrochemical industry. Detailed hydrocarbon analysis (DHA), often referred to as PIONA (Paraffins, Iso-paraffins, Olefins, Naphthenes, Aromatics) analysis, provides a comprehensive profile of the individual components within a fuel sample. Gas chromatography (GC) is the primary analytical technique for DHA.[1] The reliable identification and quantification of analytes in complex matrices like gasoline depend on the use of high-purity reference standards.

Branched alkanes, or iso-paraffins, are significant components of gasoline and other fuel blends. This compound (C₁₀H₂₂), a structural isomer of decane, serves as a representative iso-paraffin. Its distinct retention time and response factor in GC analysis allow for the accurate calibration of analytical systems and the identification of similar branched hydrocarbons in unknown samples. This application note provides the necessary data and a standardized protocol for the effective utilization of this compound as a reference standard.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is paramount for its proper application. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Number | 15869-87-1 | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 157 °C (Predicted) | [2] |

| Density | 0.726 g/cm³ (Predicted) | [4] |

| Kovats Retention Index (Standard Non-polar column) | ~915 - 920 | [1][2] |

Table 1: Physicochemical properties of this compound.

Experimental Protocol: Detailed Hydrocarbon Analysis using GC-FID

This protocol outlines a method for the detailed hydrocarbon analysis of a spark-ignition engine fuel sample using a gas chromatograph equipped with a flame ionization detector (FID), with this compound used as a component in a calibration or reference mixture. The methodology is based on the principles outlined in ASTM D6729.[5][6][7]

Instrumentation and Materials

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

-

Column: 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica (B1680970) capillary column with a 100% dimethylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium or Hydrogen, high purity (99.999%).

-

Reference Standards:

-

n-Alkane calibration mixture (C₅ - C₁₅).

-

This compound, high purity (≥99%).

-

Other representative hydrocarbons (paraffins, iso-paraffins, aromatics, naphthenes, olefins) for comprehensive calibration.

-

-

Sample: Spark-ignition engine fuel or other relevant petroleum fraction.

-

Solvent: n-Pentane or other suitable volatile solvent for dilution.

Preparation of Standards and Samples

-

Calibration Standard: Prepare a multi-component calibration standard containing a known concentration of this compound and other representative hydrocarbons, including a series of n-alkanes. The concentration of each component should be in the range of 0.1% to 10% by weight.

-

Internal Standard (Optional): If using this compound as an internal standard, add a precise amount to all calibration standards and samples.

-

Sample Preparation: Dilute the fuel sample in the chosen solvent to bring the concentration of the major components within the calibration range. A typical dilution is 1:10 (v/v).

Gas Chromatography Conditions

The following GC conditions are recommended. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 100:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 35 °C, hold for 10 min |

| Ramp 1: 2 °C/min to 100 °C | |

| Ramp 2: 5 °C/min to 225 °C, hold for 10 min | |

| Detector Temperature | 250 °C |

| Detector Gases | Hydrogen, Air, and Makeup Gas (as per manufacturer's recommendation) |

Table 2: Recommended GC-FID conditions for detailed hydrocarbon analysis.

Data Analysis and Interpretation

-

Component Identification:

-

Inject the n-alkane mixture to determine their retention times.

-

Calculate the Kovats retention index for each peak in the sample and calibration standard chromatograms. The Kovats retention index is a system-independent value that aids in compound identification.[8]

-

Identify this compound and other components by matching their calculated Kovats indices with known values from literature or internal databases.[1][2]

-

-

Quantification:

-

Generate a calibration curve for this compound and other calibrated components by plotting peak area against concentration.

-

Quantify the amount of this compound and other identified hydrocarbons in the fuel sample using the calibration curves.

-

Group the identified components into PIONA categories and report their respective weight or volume percentages.

-

Workflow for Detailed Hydrocarbon Analysis

The following diagram illustrates the logical workflow for performing a detailed hydrocarbon analysis of a petrochemical sample using a reference standard like this compound.

Caption: Workflow for Detailed Hydrocarbon Analysis (DHA) using GC-FID.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable reference standard for the detailed hydrocarbon analysis of petrochemical samples. Its well-characterized properties and distinct chromatographic behavior make it suitable for inclusion in calibration mixtures for the identification and quantification of branched alkanes in complex matrices like gasoline. The provided protocol, based on established ASTM methods, offers a reliable framework for its use in routine quality control and research applications within the petrochemical industry. The logical workflow diagram further clarifies the analytical process, from sample preparation to final reporting.

References

- 1. Octane, 2,2-dimethyl- [webbook.nist.gov]

- 2. Octane, 2,2-dimethyl- | C10H22 | CID 85150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 5. ciinformatics.co.uk [ciinformatics.co.uk]

- 6. ASTM D6729 - Spark ignition engine fuels — Material Testing Expert [materialtestingexpert.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Kovats retention index - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Application Note: High-Confidence Identification of 2,2-Dimethyloctane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction, separation, and confident identification of 2,2-dimethyloctane, a branched alkane, from complex organic mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology emphasizes robust sample preparation, optimized chromatographic separation on a non-polar stationary phase, and definitive identification through a combination of mass spectral fragmentation patterns and retention index verification. This protocol is designed to be a reliable starting point for the qualitative and quantitative analysis of this compound and similar branched alkanes in various matrices encountered in research and drug development.

Introduction

This compound (C₁₀H₂₂) is a saturated branched-chain hydrocarbon that may be present as an impurity, a degradation product, or a component in complex formulations within the pharmaceutical and chemical industries. Its unambiguous identification is often challenging due to the presence of numerous structural isomers of decane, which exhibit similar physical properties and mass spectral fragmentation patterns. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the successful analysis of isomeric alkanes requires careful optimization of both the chromatographic separation and the mass spectrometric data interpretation. This protocol outlines a comprehensive approach to achieve high-confidence identification of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general starting point for the extraction of this compound from a liquid organic matrix. Optimization may be required based on the specific sample matrix.

Materials:

-

Sample containing the complex mixture

-

Hexane (B92381) (or Dichloromethane), GC-grade

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel (appropriate volume for the sample)

-

Glass vials with PTFE-lined caps

-

Pipettes and other standard laboratory glassware

Procedure:

-

Accurately measure a known volume or weight of the sample and transfer it to a separatory funnel.

-

Add an equal volume of hexane (or dichloromethane) to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.

-

Allow the layers to separate completely. The organic layer containing the this compound will typically be the upper layer when using hexane.

-

Drain the lower (aqueous or denser organic) layer and discard.

-

Collect the organic layer in a clean, dry flask.

-

Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Gently swirl the flask and let it stand for 5-10 minutes.

-

Carefully decant or filter the dried organic extract into a clean GC vial for analysis.

-

If necessary, concentrate the sample under a gentle stream of nitrogen to achieve the desired concentration. Avoid complete evaporation.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instruments.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

GC Conditions:

-

Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent is recommended.[1]

-

Injector: Split/splitless inlet

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for concentrated samples)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp Rate: 5 °C/min to 150 °C

-

Final Hold: Hold at 150 °C for 5 minutes

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: m/z 40-200

-

Scan Rate: 2 scans/sec

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Presentation

The following table summarizes the key parameters for the identification and potential quantification of this compound.

| Parameter | Value/Description | Notes |

| Analyte | This compound | CAS: 15869-87-1 |

| Molecular Formula | C₁₀H₂₂ | |

| Molecular Weight | 142.28 g/mol | |

| Expected Retention Time | 10 - 15 minutes | This is an estimate and will vary with the specific instrument and conditions. Confirmation with a standard is essential. |

| Key Diagnostic Ions (m/z) | 57, 43, 71, 85 | The base peak is expected at m/z 57, corresponding to the stable tert-butyl cation. The molecular ion (m/z 142) is often very weak or absent in the EI spectra of highly branched alkanes. |

| Typical Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Can vary significantly based on instrument sensitivity and matrix effects.[4] |

| Typical Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Typically 3-5 times the LOD.[5][6] |

Mandatory Visualization

Caption: Experimental workflow for the identification of this compound.

Caption: Logical relationship for the confident identification of this compound.

Discussion

The successful identification of this compound in a complex mixture hinges on two key aspects: chromatographic separation and mass spectral interpretation. The use of a non-polar DB-5ms column provides good separation of hydrocarbons based on their boiling points and degree of branching. However, co-elution with other C10 isomers is still possible.

Therefore, mass spectral analysis is critical for confirmation. The electron ionization mass spectrum of this compound is characterized by extensive fragmentation. The molecular ion at m/z 142 is typically of very low abundance or completely absent. The most prominent peak (base peak) is expected at m/z 57, which corresponds to the highly stable tertiary butyl carbocation formed by cleavage at the quaternary carbon. Other significant fragment ions include m/z 43 (propyl/isopropyl cation), m/z 71 (pentyl cation), and m/z 85 (hexyl cation). A comparison of the acquired mass spectrum with a reference spectrum from the NIST database is a crucial step in the identification process.

For unambiguous identification, especially in the presence of other isomers, the use of retention indices (e.g., Kovats retention index) is highly recommended. This involves analyzing a series of n-alkanes under the same chromatographic conditions to calculate the retention index of the unknown peak and comparing it to literature values for this compound.

Conclusion

This application note provides a robust and detailed GC-MS protocol for the identification of this compound in complex mixtures. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and high-confidence identification of this and other branched alkanes. The combination of chromatographic retention time, mass spectral fragmentation patterns, and retention indices provides a powerful and defensible analytical strategy.

References

- 1. Environmental Express [environmentalexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Purity Analysis of Synthetic 2,2-Dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction